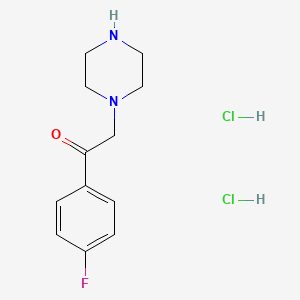

Dihydrochlorure de 1-(4-fluorophényl)-2-pipérazin-1-yléthanone

Vue d'ensemble

Description

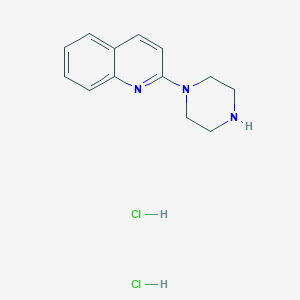

“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is a chemical compound with the empirical formula C10H13FN2 · 2HCl . It is a substituted phenylpiperazine with a potential for abuse . It is known to direct central serotonin release .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride”, has been reported in various methods. One of the methods includes the cyclization of 1,2-diamine derivatives with sulfonium salts .

Molecular Structure Analysis

The molecular weight of “1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” is 253.14 . The SMILES string representation of the molecule is Cl.Cl.Fc1ccc (cc1)N2CCNCC2 .

Physical And Chemical Properties Analysis

“1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride” presents as a white to pale reddish-yellow crystalline powder . It has a melting point of 231-234 °C .

Applications De Recherche Scientifique

Recherche en neurosciences

Ce composé est utilisé en neurosciences pour étudier la modulation des systèmes de neurotransmetteurs, en particulier la sérotonine. Il sert d’outil pour comprendre le rôle des récepteurs de la sérotonine dans la fonction cérébrale et comment les modifications de ces systèmes peuvent entraîner des troubles neurologiques .

Études pharmacologiques

En pharmacologie, le « dihydrochlorure de 1-(4-fluorophényl)-2-pipérazin-1-yléthanone » est utilisé pour étudier son potentiel en tant qu’agent thérapeutique. Ses effets sur diverses voies de neurotransmetteurs en font un candidat pour le développement de traitements pour des affections telles que la dépression, l’anxiété et la schizophrénie .

Applications biochimiques

Les biochimistes utilisent ce composé pour étudier les réactions enzymatiques, en particulier celles impliquant les monoamine oxydases. Ces recherches peuvent fournir des informations sur le métabolisme des neurotransmetteurs et la base biochimique des problèmes de santé mentale .

Chimie médicinale

Les chimistes médicinaux s’intéressent à la modification structurale de ce composé pour créer de nouvelles molécules avec une efficacité accrue et des effets secondaires réduits. C’est un point de départ pour la synthèse de nouveaux médicaments potentiels .

Toxicologie

Dans les études toxicologiques, le « this compound » est utilisé pour évaluer le profil de sécurité des nouveaux produits pharmaceutiques. Sa similitude structurale avec des composés connus permet des études comparatives sur la toxicité et les effets secondaires .

Chimie analytique

Les chimistes analytiques utilisent ce composé comme standard pour développer de nouvelles analyses et des méthodes analytiques. Il est utilisé pour calibrer les instruments et valider les méthodologies de détection de composés similaires dans les échantillons biologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is the calcium channels in the body . These channels play a crucial role in the regulation of calcium ion concentration in cells, which is essential for various cellular functions such as muscle contraction, neurotransmitter release, and cell growth .

Mode of Action

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride acts as a selective calcium antagonist . It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel . This compound also exhibits moderate antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity .

Biochemical Pathways

The compound’s action on calcium channels affects several biochemical pathways. By inhibiting calcium influx, it can impact the calcium signaling pathway , which plays a key role in various cellular processes . Its antihistamine and serotonin receptor blocking activities can influence the histamine and serotonin pathways , respectively, which are involved in inflammatory responses and mood regulation .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride include its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gut and reaches maximal blood plasma concentrations after two to four hours . More than 99% of the substance is bound to plasma proteins . The compound is mainly metabolized by CYP2D6, and its elimination half-life ranges from 5 to 15 hours for a single dose and 18 to 19 days for multiple doses . It is excreted in the feces, with less than 1% excreted in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride. Factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . For example, its solubility can be affected by the pH of the environment, and its stability can be influenced by temperature . Furthermore, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy .

Analyse Biochimique

Biochemical Properties

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. This compound interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The interaction with monoamine oxidase leads to the inhibition of the enzyme, which results in increased levels of monoamine neurotransmitters such as serotonin and dopamine. Additionally, 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride binds to serotonin receptors, influencing serotonin signaling pathways and affecting mood and behavior .

Cellular Effects

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride has notable effects on various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin and dopamine receptors. This modulation can lead to changes in gene expression and alterations in cellular metabolism. The compound has been observed to affect cell proliferation and differentiation in certain cell types, potentially impacting neurogenesis and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of action of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride involves its binding interactions with specific biomolecules. The compound binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamine neurotransmitters. This inhibition leads to elevated levels of serotonin and dopamine in the synaptic cleft, enhancing neurotransmission. Additionally, the compound’s interaction with serotonin receptors results in the activation or inhibition of downstream signaling pathways, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor sensitivity. These effects are particularly evident in in vitro studies using neuronal cell cultures .

Dosage Effects in Animal Models

The effects of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmitter levels and improve behavioral outcomes in models of depression and anxiety. At high doses, the compound can induce toxic effects, including neurotoxicity and behavioral disturbances. Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits without adverse effects .

Metabolic Pathways

1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is involved in several metabolic pathways. The compound undergoes biotransformation primarily through hepatic enzymes, including cytochrome P450 isoforms. These enzymes facilitate the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted via the renal and biliary routes. The metabolic pathways also involve interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) and glutathione .

Transport and Distribution

Within cells and tissues, 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as the serotonin transporter and dopamine transporter play a role in the uptake and distribution of the compound within neuronal cells. Additionally, binding proteins in the plasma and tissues facilitate the compound’s localization and accumulation in specific regions .

Subcellular Localization

The subcellular localization of 1-(4-Fluorophenyl)-2-piperazin-1-ylethanone dihydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific compartments within the cell. This localization is essential for the compound’s interaction with neurotransmitter receptors and enzymes, enabling it to modulate cellular signaling pathways effectively .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVYXWLVGIXMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)

![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol](/img/structure/B1520886.png)

![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)

![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)